Salinosporamide C producing organism Salinispora tropica
Salinosporamide C producing organism Salinispora tropica
An In-depth Technical Guide to Salinosporamide C and its Producing Organism, Salinispora tropica
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Salinispora tropica, an obligate marine actinomycete, has emerged as a significant source of novel secondary metabolites with potent biological activities. Among these is the salinosporamide family of compounds, potent inhibitors of the 20S proteasome. While Salinosporamide A (Marizomib) has advanced to clinical trials for cancer treatment, other analogues such as Salinosporamide C offer insights into the structure-activity relationships of this unique chemical class. Salinosporamide C is a tricyclic cyclohexanone derivative of Salinosporamide A, isolated from the fermentation broth of S. tropica.[1][2] Unlike its parent compound, it lacks the critical β-lactone moiety, rendering it significantly less cytotoxic.[3] This guide provides a comprehensive technical overview of Salinispora tropica, the biosynthesis of salinosporamides, the mechanism of proteasome inhibition, and detailed experimental protocols relevant to the study of these compounds.
The Producing Organism: Salinispora tropica
Salinispora tropica is a Gram-positive, aerobic, spore-forming bacterium belonging to the family Micromonosporaceae.[4] First isolated from tropical marine sediments, it is recognized as an obligate marine actinomycete, requiring seawater or a specific high-ionic-strength salt composition for growth.[4][5] Colonies typically take two or more weeks to appear on agar, forming bright to pale orange colonies that darken upon sporulation.[4]
Genomic analysis of the type strain, S. tropica CNB-440, revealed a 5.2 Mb circular chromosome. A remarkable feature of its genome is that approximately 9% is dedicated to natural product biosynthesis, encoding a diverse array of polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) gene clusters.[6] This genomic investment underscores the ecological importance of these small molecules and highlights the bacterium's potential as a source for novel drug discovery.
Biosynthesis of Salinosporamides
The biosynthesis of the salinosporamide core structure is governed by the sal gene cluster, a 41-kb hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) pathway.[7] The assembly process involves the sequential addition of small carboxylic acid and amino acid building blocks in an assembly-line fashion.[7] A key enzyme, the standalone ketosynthase SalC, is responsible for catalyzing the formation of the distinctive and highly reactive γ-lactam-β-lactone bicyclic core, which serves as the pharmacophore for potent proteasome inhibition.[8]
While Salinosporamide A and its deschloro analogue Salinosporamide B share some biosynthetic precursors like acetate, feeding experiments have shown they have distinct origins for the four-carbon unit that differentiates them.[9] Salinosporamide C is a complex tricyclic derivative of Salinosporamide A.[3] Although it has been isolated as a natural product, its formation may involve rearrangement pathways from a Salinosporamide A precursor.[1][3]
Mechanism of Action: Proteasome Inhibition
The ubiquitin-proteasome system is a critical cellular pathway responsible for the targeted degradation of proteins, regulating processes such as cell cycle progression, signal transduction, and apoptosis.[10][11] The 26S proteasome contains a 20S catalytic core particle with three main proteolytic activities: chymotrypsin-like (CT-L, β5 subunit), trypsin-like (T-L, β2 subunit), and caspase-like (C-L, β1 subunit).[7]
Salinosporamide A is an irreversible inhibitor of the 20S proteasome.[7] Its electrophilic β-lactone warhead forms a covalent ester linkage with the N-terminal threonine residue (Thr1) in the active sites of all three catalytic subunits.[12] This initial binding is followed by the nucleophilic displacement of the chloroethyl side chain's chlorine atom, leading to the formation of a stable tetrahydrofuran (THF) ring. This secondary reaction renders the inhibition irreversible and is crucial for the compound's high potency.[7] Salinosporamide C, lacking the β-lactone, does not possess this mechanism and shows significantly reduced cytotoxicity.[3]
Inhibition of the proteasome leads to the accumulation of poly-ubiquitinated proteins. This disrupts cellular homeostasis and triggers downstream signaling cascades, most notably the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway and the induction of apoptosis.[3][12] In a resting cell, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. The proteasome normally degrades IκB, freeing NF-κB to translocate to the nucleus and activate pro-survival genes. By inhibiting the proteasome, salinosporamides prevent IκB degradation, thereby blocking NF-κB activation and promoting apoptosis in cancer cells.[12] Additionally, studies in T cells have shown that Salinosporamide A can suppress the MAPK signaling pathway.[13][14]
Quantitative Biological Data
The biological activity of the salinosporamides has been extensively studied. Salinosporamide A is a potent inhibitor of all three catalytic activities of the proteasome and shows cytotoxicity against a wide range of cancer cell lines at nanomolar concentrations. In contrast, Salinosporamide C, which lacks the β-lactone pharmacophore, is substantially less active.
Table 1: Proteasome Inhibitory Activity (IC₅₀) of Salinosporamide A
| Proteasome Subunit Activity | Organism | IC₅₀ (nM) | Reference(s) |
|---|---|---|---|
| Chymotrypsin-like (CT-L, β5) | Human | 3.5 | [15][16] |
| Trypsin-like (T-L, β2) | Human | 28 | [15][16] |
| Caspase-like (C-L, β1) | Human | 430 | [15][16] |
| Chymotrypsin-like (CT-L, β5) | Rabbit | Low nM range | [12] |
| Chymotrypsin-like (CT-L, β5) | Purified 20S | 1.3 |[9] |
Table 2: In Vitro Cytotoxicity of Salinosporamides
| Compound | Cell Line | Assay Type | IC₅₀ / GI₅₀ | Reference(s) |
|---|---|---|---|---|
| Salinosporamide A | HCT-116 (Colon Carcinoma) | Cytotoxicity | 11 ng/mL (~35 nM) | [9] |
| Salinosporamide A | NCI-60 Cell Line Panel | Growth Inhibition | Mean GI₅₀ < 10 nM | [9][12] |
| Salinosporamide A | RPMI 8226 (Multiple Myeloma) | Cytotoxicity | 8.2 nM | [15] |
| Salinosporamide A | D-54 (Glioma) | Survival | ~20 nM | [16] |
| Salinosporamide A | U-251 (Glioma) | Survival | ~52 nM | [16] |
| Salinosporamide C | HCT-116 (Colon Carcinoma) | Growth Inhibition | > 10,000 ng/mL | [3] |
| Salinosporamide B | HCT-116 (Colon Carcinoma) | Growth Inhibition | 3,300 ng/mL |[3] |
Table 3: Production Titers of Salinosporamides from S. tropica Fermentations
| Compound | Strain | Fermentation Condition | Titer (mg/L) | Reference(s) |
|---|---|---|---|---|
| Salinosporamide A | NPS21184 | NaCl-based medium | 277 | [1] |
| Salinosporamide A | NPS21184 | Na₂SO₄-based medium | 53 | [1] |
| Salinosporamide B | NPS21184 | NaCl-based medium | 4.4 | [1] |
| Salinosporamide B | NPS21184 | NaBr-based medium | 80 | [1] |
| Bromosalinosporamide | NPS21184 | NaBr-fed Na₂SO₄ medium | 73.3 |[1] |
Experimental Methodologies
Cultivation and Fermentation of Salinispora tropica
This protocol describes a typical lab-scale fermentation for the production of salinosporamides. Chemically defined salt formulations have been developed to replace undefined sea salt mixtures for improved consistency.[17]
Protocol:
-
Media Preparation : Prepare a suitable liquid medium. A common example is A1 medium (per liter: 10 g soluble starch, 4 g yeast extract, 2 g peptone, 1 g CaCO₃, in 1 L of seawater or a defined salt solution).[8] Dispense into baffled flasks.
-
Inoculation : Scrape a sporulated colony of S. tropica from an agar plate and inoculate a pre-culture flask. Incubate at 30°C with shaking (e.g., 220 rpm) for 3-4 days until growth is established.
-
Production Culture : Inoculate the production culture flasks with 4% (v/v) of the pre-culture.
-
Resin Addition : After 24 hours of growth, add a sterile adsorbent resin such as Amberlite XAD7 (e.g., 20 g/L) to the culture. This resin sequesters the secondary metabolites, preventing degradation and simplifying extraction.[1]
-
Fermentation : Continue incubation at 30°C with shaking for an additional 5-7 days.
-
Harvesting : At the end of the fermentation, harvest the entire culture, including the resin and mycelia, for extraction.
Extraction and Purification of Salinosporamide C
This is a generalized protocol based on bioassay-guided fractionation methods used for the salinosporamide family.[1][3]
Protocol:
-
Resin and Biomass Separation : Separate the XAD7 resin and cell mass from the aqueous culture broth by filtration or decanting.
-
Solvent Extraction : Extract the combined resin and cell mass exhaustively with an organic solvent mixture, typically methanol (MeOH) and dichloromethane (DCM) or ethyl acetate (EtOAc).[3]
-
Concentration : Combine the organic extracts and remove the solvent under reduced pressure (rotoevaporation) to yield a crude extract.
-
Liquid-Liquid Partitioning : Partition the crude extract between EtOAc and water. The salinosporamides will preferentially partition into the organic phase.
-
Chromatography :
-
Initial Fractionation : Subject the dried organic phase to normal-phase column chromatography (e.g., silica gel) using a step gradient of solvents such as hexane/EtOAc or DCM/MeOH to separate the extract into fractions of decreasing polarity.
-
HPLC Purification : Analyze fractions by LC-MS to identify those containing Salinosporamide C (m/z [M+H]⁺ 284.1059).[18] Purify the target-containing fractions using reversed-phase High-Performance Liquid Chromatography (HPLC) (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile/water gradient) to yield the pure compound.
-
-
Characterization : Confirm the structure and purity of the isolated Salinosporamide C using spectroscopic methods (NMR, HR-MS) and comparison with literature data.[3]
Proteasome Activity Assay (Fluorometric)
This protocol measures the chymotrypsin-like (CT-L) activity of the 20S proteasome and its inhibition by test compounds. It utilizes a fluorogenic peptide substrate that releases a fluorescent molecule upon cleavage.[19]
Protocol:
-
Reagent Preparation :
-
Assay Buffer : Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Proteasome Solution : Dilute purified human or rabbit 20S proteasome in assay buffer to the desired final concentration (e.g., 0.5-1 nM).
-
Substrate Stock : Prepare a stock solution of the chymotrypsin-like substrate Suc-LLVY-AMC in DMSO (e.g., 10 mM).
-
Inhibitor Stock : Prepare serial dilutions of the test compound (Salinosporamide C) and a positive control (Salinosporamide A or MG-132) in DMSO.
-
-
Assay Setup (96-well plate) :
-
To appropriate wells, add assay buffer.
-
Add the diluted test compound or control inhibitor. Include a "no inhibitor" control (DMSO vehicle only).
-
Add the diluted 20S proteasome solution to all wells except for a "no proteasome" blank.
-
-
Pre-incubation : Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the proteasome.
-
Reaction Initiation : Initiate the reaction by adding the fluorogenic substrate (e.g., to a final concentration of 50 µM).
-
Fluorescence Measurement : Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence kinetically (e.g., every 5 minutes for 30-60 minutes) at an excitation wavelength of ~350-360 nm and an emission wavelength of ~440-460 nm.[20]
-
Data Analysis :
-
Determine the rate of reaction (increase in relative fluorescence units per minute, RFU/min) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
References
- 1. mdpi.com [mdpi.com]
- 2. New cytotoxic salinosporamides from the marine Actinomycete Salinispora tropica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Microbe Profile: Salinispora tropica: natural products and the evolution of a unique marine bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growth of Salinispora tropica strains CNB440, CNB476, and NPS21184 in nonsaline, low-sodium media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salinispora tropica | Type strain | DSM 44818, ATCC BAA-916, CIP 108943, JCM 13857, CNB 440, BCRC 16822, NBRC 105044 | BacDiveID:8026 [bacdive.dsmz.de]
- 7. Salinosporamide Natural Products: Potent 20S Proteasome Inhibitors as Promising Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic assembly of the salinosporamide γ-lactam-β-lactone anticancer warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salinosporamide A - Wikipedia [en.wikipedia.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Salinosporamide A: A Superior Proteasome Inhibitor - Available technology for licensing from the University of California, San Diego [techtransfer.universityofcalifornia.edu]
- 12. Discovery and Development of the Anticancer Agent Salinosporamide A (NPI-0052) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Salinosporamide A, a Marine-Derived Proteasome Inhibitor, Inhibits T Cell Activation through Regulating Proliferation and the Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Defined salt formulations for the growth of Salinispora tropica strain NPS21184 and the production of salinosporamide A (NPI-0052) and related analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution [frontiersin.org]
- 20. ubpbio.com [ubpbio.com]
